molecular formula C8H14O4 B8766805 (3-Methylbutyl)propanedioic acid CAS No. 616-87-5

(3-Methylbutyl)propanedioic acid

Cat. No.: B8766805
CAS No.: 616-87-5
M. Wt: 174.19 g/mol
InChI Key: DULGSKUOZFWTAB-UHFFFAOYSA-N
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Description

(3-Methylbutyl)propanedioic acid is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

616-87-5

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-(3-methylbutyl)propanedioic acid

InChI

InChI=1S/C8H14O4/c1-5(2)3-4-6(7(9)10)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

DULGSKUOZFWTAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diethyl isoamylmalonate (71.7 g) was added to a 50% aqueous solution of sodium hydroxide (60 ml), and the mixture was heated under reflux for 6 h. After cooling, the mixture was extracted with ether; the water layer was acidified with hydrochloric acid and, after saturation with sodium chloride, was extracted with ether. The extracts from the acidic aqueous layer were concentrated under reduced pressure to give isoamylmalonic acid. The obtained dicaboxylic acid was heated at 180° C. for 2 h. After distillation under reduced pressure, 5-mehyl-caproic acid was obtained. Yield: 30 g (75%), b.p. 107°-108° C./11 mmHg.
Quantity
71.7 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl isoamylmalonate (71.7 g) was added to a 50% aqueous solution of sodium hydroxide (60 ml), and the mixture was heated under reflux for 6 h. After cooling, the mixture was extracted with ether; the water layer was acidified with hydrochloric acid and, after saturation with sodium chloride, was extracted with ether. The extracts from the acidic aqueous layer were concentrated under reduced pressure to give isoamylmalonic acid. The obtained dicaboxylic acid was heated at 180° C. for 2 h. After distillation under reduced pressure, 5-mehyl-caproic acid was obtained. Yield: 30 g (75%), b.p. 107°-106° C./11 mmHg.
Name
Dimethyl isoamylmalonate
Quantity
71.7 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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